N-(2-methoxybenzyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide
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Overview
Description
N-(2-methoxybenzyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a furan ring, a pyridine moiety, and a sulfamoyl group. It has shown potential in various scientific research applications, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, often using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through a nucleophilic substitution reaction, where the pyridine derivative reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-methoxybenzyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing substrate binding.
Modulation of Receptors: Interacting with receptor sites to alter their activity.
Disruption of Pathways: Affecting key biochemical pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxybenzyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)benzamide
- N-(2-methoxybenzyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxamide
Uniqueness
N-(2-methoxybenzyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide is unique due to its specific structural features, such as the combination of a furan ring with a sulfamoyl group and a pyridine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-ylmethylsulfamoyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-26-16-7-3-2-6-15(16)13-21-19(23)17-8-9-18(27-17)28(24,25)22-12-14-5-4-10-20-11-14/h2-11,22H,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDRKLIOEFLBDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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